molecular formula C6H3I2NO3 B12509967 2,4-Diiodo-6-nitrophenol CAS No. 20294-48-8

2,4-Diiodo-6-nitrophenol

Cat. No.: B12509967
CAS No.: 20294-48-8
M. Wt: 390.90 g/mol
InChI Key: RDZLPOIBPKABGV-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-nitrophenol is a halogenated and nitrated phenol with the molecular formula C6H3I2NO3 and a molecular weight of 390.90 g/mol . This compound is characterized by the presence of two iodine atoms and one nitro group attached to a phenol ring, making it a unique and reactive molecule.

Preparation Methods

The synthesis of 2,4-Diiodo-6-nitrophenol typically involves the iodination of 4-nitrophenol. One common method employs N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out by grinding the reactants at room temperature, which provides several advantages such as short reaction time (5–8 minutes), high yields (94–99%), and a nonhazardous and simple work-up procedure . This method is highly selective and efficient, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

2,4-Diiodo-6-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common reagents used in these reactions include N-iodosuccinimide for iodination, hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Diiodo-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Diiodo-6-nitrophenol exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can engage in halogen bonding and substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

2,4-Diiodo-6-nitrophenol can be compared with other halogenated and nitrated phenols, such as:

Properties

CAS No.

20294-48-8

Molecular Formula

C6H3I2NO3

Molecular Weight

390.90 g/mol

IUPAC Name

2,4-diiodo-6-nitrophenol

InChI

InChI=1S/C6H3I2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H

InChI Key

RDZLPOIBPKABGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)I

Origin of Product

United States

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